molecular formula C22H27F2N3O B1192442 N-[(3S)-4-[4-(1,1-difluoroethyl)phenyl]pyrrolidin-3-yl]-2-[4-(dimethylamino)phenyl]acetamide

N-[(3S)-4-[4-(1,1-difluoroethyl)phenyl]pyrrolidin-3-yl]-2-[4-(dimethylamino)phenyl]acetamide

Cat. No.: B1192442
M. Wt: 387.4748
InChI Key: WQTOGFREMHSJJS-VQTJNVASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CWHM-1552 is a potent and orally active Antimalarial agent. CWHM-1552 has an in vitro IC50 of 51 nM in the P. falciparum 3D7 assay and an in vivo ED90 of <10 mg/kg/day and ED99 of 30 mg/kg/day in a murine P. chabaudi mode. CWHM-1552 has modest affinities for the hERG channel and inhibit CYP 3A4.

Scientific Research Applications

Synthesis and Derivative Studies

N-[(3S)-4-[4-(1,1-difluoroethyl)phenyl]pyrrolidin-3-yl]-2-[4-(dimethylamino)phenyl]acetamide is involved in various synthesis and structural derivative studies. For instance, Kuznecovs et al. (2020) conducted a study focusing on the synthesis of fluorinated derivatives, such as 2-[5-oxo-3-phenyl-2-(trifluoromethyl)pyrrolidin-1-yl]acetamide, which provides insights into new structural derivatives and their potential applications in medicinal chemistry (Kuznecovs et al., 2020).

Antimicrobial and Anticancer Properties

Studies have shown that derivatives of this compound exhibit significant antimicrobial and anticancer properties. Saeedian Moghadam and Amini (2018) synthesized a novel compound with cytotoxic activity against breast cancer cell lines, demonstrating its potential in cancer therapy (Saeedian Moghadam & Amini, 2018).

Anticonvulsant Activity

Kamiński et al. (2015) explored the anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives in animal models of epilepsy. This highlights its potential use in developing new treatments for epilepsy, especially for therapy-resistant forms (Kamiński, Wiklik & Obniska, 2015).

Structural Analysis

Structural analysis studies, such as the one conducted by Umezono and Okuno (2015), provide valuable insights into the crystal structure of related compounds. Such studies are crucial in understanding the physical and chemical properties of these compounds, which can be pivotal in their application in various scientific domains (Umezono & Okuno, 2015).

Photochemical Applications

Research by Mella, Fagnoni, and Albini (2004) on the photochemically generated 4-(N,N-dimethylamino)phenyl cation adds to our understanding of the photochemical properties and reactions of similar acetamides. These findings have potential applications in photochemistry and photophysics (Mella, Fagnoni & Albini, 2004).

Electrophilic Fluorination

Banks, Besheesh, and Tsiliopoulos (1996) studied Perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] for its application in electrophilic fluorination. This research contributes to the understanding of fluorination techniques, which are widely used in pharmaceutical and chemical synthesis (Banks, Besheesh & Tsiliopoulos, 1996).

Properties

Molecular Formula

C22H27F2N3O

Molecular Weight

387.4748

IUPAC Name

N-[(3S)-4-[4-(1,1-difluoroethyl)phenyl]pyrrolidin-3-yl]-2-[4-(dimethylamino)phenyl]acetamide

InChI

InChI=1S/C22H27F2N3O/c1-22(23,24)17-8-6-16(7-9-17)19-13-25-14-20(19)26-21(28)12-15-4-10-18(11-5-15)27(2)3/h4-11,19-20,25H,12-14H2,1-3H3,(H,26,28)/t19?,20-/m1/s1

InChI Key

WQTOGFREMHSJJS-VQTJNVASSA-N

SMILES

CC(C1=CC=C(C=C1)C2CNCC2NC(=O)CC3=CC=C(C=C3)N(C)C)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CWHM-1552;  CWHM 1552;  CWHM1552; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(3S)-4-[4-(1,1-difluoroethyl)phenyl]pyrrolidin-3-yl]-2-[4-(dimethylamino)phenyl]acetamide
Reactant of Route 2
N-[(3S)-4-[4-(1,1-difluoroethyl)phenyl]pyrrolidin-3-yl]-2-[4-(dimethylamino)phenyl]acetamide
Reactant of Route 3
Reactant of Route 3
N-[(3S)-4-[4-(1,1-difluoroethyl)phenyl]pyrrolidin-3-yl]-2-[4-(dimethylamino)phenyl]acetamide
Reactant of Route 4
N-[(3S)-4-[4-(1,1-difluoroethyl)phenyl]pyrrolidin-3-yl]-2-[4-(dimethylamino)phenyl]acetamide
Reactant of Route 5
N-[(3S)-4-[4-(1,1-difluoroethyl)phenyl]pyrrolidin-3-yl]-2-[4-(dimethylamino)phenyl]acetamide
Reactant of Route 6
N-[(3S)-4-[4-(1,1-difluoroethyl)phenyl]pyrrolidin-3-yl]-2-[4-(dimethylamino)phenyl]acetamide

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